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molecular formula C12H16FNO B8323582 5-fluoro-3-(2-methoxy-ethyl)-3-methyl-2,3-dihydro-1H-indole

5-fluoro-3-(2-methoxy-ethyl)-3-methyl-2,3-dihydro-1H-indole

Cat. No. B8323582
M. Wt: 209.26 g/mol
InChI Key: LEQXLUDEDMCRMS-UHFFFAOYSA-N
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Patent
US08829006B2

Procedure details

Under an argon atmosphere 0.12 g (0.54 mmol) 5-fluoro-3-(2-methoxy-ethyl)-3-methyl-1,3-dihydro-indol-2-one were placed in 20 mL THF. 0.56 mL (0.56 mmol) of a 1M lithium aluminium hydride solution in 10 mL THF were added dropwise. The reaction mixture was stirred for 1 h at 70° C., then mixed with water and dried, filtered and concentrated to dryness by rotary evaporation.
Name
5-fluoro-3-(2-methoxy-ethyl)-3-methyl-1,3-dihydro-indol-2-one
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=O)[C:5]2([CH2:13][CH2:14][O:15][CH3:16])[CH3:12].[H-].[Al+3].[Li+].[H-].[H-].[H-].O>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH2:6][C:5]2([CH2:13][CH2:14][O:15][CH3:16])[CH3:12] |f:1.2.3.4.5.6|

Inputs

Step One
Name
5-fluoro-3-(2-methoxy-ethyl)-3-methyl-1,3-dihydro-indol-2-one
Quantity
0.12 g
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)(C)CCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness by rotary evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC=1C=C2C(CNC2=CC1)(C)CCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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